molecular formula C11H13NO2 B1346507 N-(3-methylphenyl)-3-oxobutanamide CAS No. 25233-46-9

N-(3-methylphenyl)-3-oxobutanamide

Cat. No. B1346507
CAS RN: 25233-46-9
M. Wt: 191.23 g/mol
InChI Key: MFAHORNLUJVSKK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-oxobutanamide, also known as m-Acetotoluidide, m-Acetotoluide, m-Methylacetanilide, m-Tolylacetamide, and other names , is a chemical compound with the formula C9H11NO . It has been used in various applications, including optoelectronic devices due to its good electron-donor characteristics .


Molecular Structure Analysis

The molecular structure of N-(3-methylphenyl)-3-oxobutanamide is complex and has been investigated using various spectroscopic techniques . The balance of the counter-acting effects of the electronegativity of the N atoms and the delocalization of the amine lone-pair electrons contributes to its unique electronic structure .


Chemical Reactions Analysis

The chemical reactions involving N-(3-methylphenyl)-3-oxobutanamide have been studied in detail . For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide .

Scientific Research Applications

1. Toxicity Assessment

N-(3-methylphenyl)-3-oxobutanamide and its derivatives have been studied for their toxicity. Razzaghi-Asl et al. (2017) explored the toxicity of 3-oxobutanamide derivatives using human lymphocytes and isolated mitochondria. They found that low concentrations (50-500µM) of these compounds did not exhibit significant toxicity, but higher concentrations showed noticeable effects, particularly with certain derivatives like N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide (Razzaghi-Asl et al., 2017).

2. Chemical Synthesis and Reaction Behavior

N-aryl-3-oxobutanamides, including N-(3-methylphenyl)-3-oxobutanamide, are used in various chemical syntheses. Tkachenko et al. (2014) studied the three-component reactions of N-aryl-3-oxobutanamides and discovered the unexpected influence of the aryl substituent on the reaction behavior (Tkachenko et al., 2014).

3. Corrosion Inhibition

Certain derivatives of N-(3-methylphenyl)-3-oxobutanamide, like 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties. Rochdi et al. (2014) studied these compounds in simulated cooling water systems and found them effective as corrosion inhibitors (Rochdi et al., 2014).

4. Gas-Phase Pyrolysis

The kinetics and mechanism of gas-phase pyrolysis of N-aryl-3-oxobutanamides, including N-(3-methylphenyl)-3-oxobutanamide, have been analyzed. Malhas et al. (2007) determined the rates, products, and Arrhenius activation parameters for the gas-phase thermolysis of these compounds, providing insights into their thermal behavior and potential applications in high-temperature processes (Malhas et al., 2007).

5. Pharmaceutical Applications

In the pharmaceutical industry, N-(3-methylphenyl)-3-oxobutanamide and its derivatives have been explored for various applications. Nakada et al. (2010) synthesized and evaluated a series of N-(substituted heteroaryl)-4-(substituted phenyl)-4-oxobutanamides for inhibitory activity against the diacylglycerol acyltransferase-1 enzyme, suggesting their potential in treating obesity and metabolic syndrome (Nakada et al., 2010).

properties

IUPAC Name

N-(3-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAHORNLUJVSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304482
Record name N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-oxobutanamide

CAS RN

25233-46-9
Record name NSC165881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CH Yao, ZQ Shen, YC Rajan, YW Huang, CY Lin… - European Journal of …, 2023 - Elsevier
Down-regulation of Cisd2 in the liver has been implicated in the development of nonalcoholic fatty liver disease (NAFLD) and increasing the level of Cisd2 is therefore a potential …
Number of citations: 0 www.sciencedirect.com
M Marull, O Lefebvre… - European Journal of …, 2004 - Wiley Online Library
Condensation of anilines with ethyl 4,4,4‐trifluoroacetoacetate (7) to afford the corresponding 4,4,4‐trifluoro‐3‐oxobutaneanilides (10), precursors to 4‐(trifluoromethyl)‐2‐quinolinones …

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